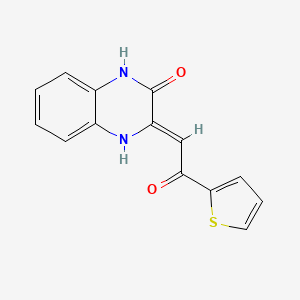

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified as “(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one” is a Cummins Fuel Pressure Regulator. This component is crucial in maintaining the correct fuel pressure in diesel engines, ensuring optimal engine performance and efficiency. It is specifically designed for use in Cummins ISC/ISL 8.3L engines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of a fuel pressure regulator involves several manufacturing processes, including precision machining, assembly, and testing. The components are typically made from high-grade materials such as stainless steel and aluminum to withstand high pressures and temperatures.

Industrial Production Methods

Industrial production of fuel pressure regulators involves automated assembly lines where components are assembled, calibrated, and tested for quality assurance. The process includes:

Machining: Precision machining of components to exact specifications.

Assembly: Automated assembly of the regulator components.

Calibration: Calibration of the regulator to ensure it maintains the correct fuel pressure.

Testing: Rigorous testing under various conditions to ensure reliability and performance.

Analyse Des Réactions Chimiques

Fuel pressure regulators do not undergo chemical reactions in the traditional sense as they are mechanical components. they are exposed to various conditions that can affect their performance, such as:

Oxidation: Exposure to air and moisture can lead to oxidation of metal components.

Corrosion: Fuel additives and contaminants can cause corrosion over time.

Wear and Tear: Mechanical wear due to continuous operation.

Applications De Recherche Scientifique

Fuel pressure regulators are essential in various scientific and industrial applications, including:

Automotive Engineering: Ensuring optimal fuel delivery in diesel engines.

Mechanical Engineering: Studying the effects of fuel pressure on engine performance.

Environmental Science: Researching ways to reduce emissions through efficient fuel regulation.

Mécanisme D'action

The fuel pressure regulator works by maintaining a constant fuel pressure in the fuel injection system. It uses a spring-loaded valve that adjusts the flow of fuel based on the pressure in the fuel line. When the pressure exceeds a certain threshold, the valve opens to allow excess fuel to return to the fuel tank, maintaining the desired pressure.

Comparaison Avec Des Composés Similaires

Fuel pressure regulators can be compared with other similar components used in fuel systems, such as:

Fuel Injectors: Deliver fuel into the combustion chamber.

Fuel Pumps: Pump fuel from the tank to the engine.

Fuel Filters: Remove contaminants from the fuel.

The uniqueness of the Cummins Fuel Pressure Regulator lies in its specific design for Cummins ISC/ISL 8.3L engines, ensuring compatibility and optimal performance for these engines .

Propriétés

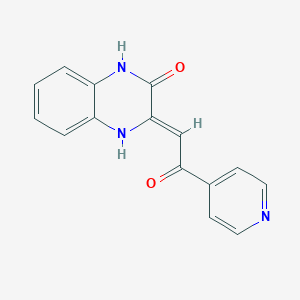

IUPAC Name |

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,15H,(H,16,18)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDAKFBJRTTXHA-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CC(=O)C3=CC=CS3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N/C(=C\C(=O)C3=CC=CS3)/C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)

![(Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B7780078.png)

![1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid](/img/structure/B7780081.png)

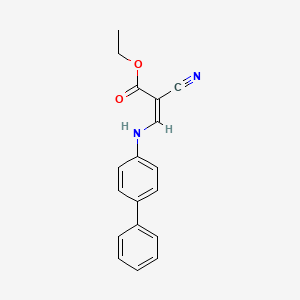

![Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate](/img/structure/B7780086.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780098.png)